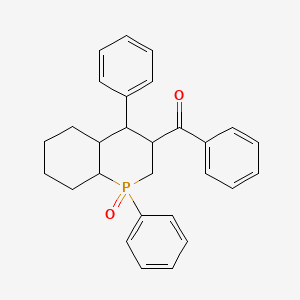
3-Benzoyl-1,4-diphenyldecahydro-1lambda~5~-phosphinolin-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Benzoyl-1,4-diphenyldecahydro-1lambda~5~-phosphinolin-1-one is a complex organic compound with a unique structure that includes a benzoyl group, two phenyl groups, and a decahydro-1lambda~5~-phosphinolin-1-one core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzoyl-1,4-diphenyldecahydro-1lambda~5~-phosphinolin-1-one typically involves multi-step organic reactions. One common method includes the reaction of benzoyl chloride with a suitable phosphinoline derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
3-Benzoyl-1,4-diphenyldecahydro-1lambda~5~-phosphinolin-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the benzoyl and phenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
3-Benzoyl-1,4-diphenyldecahydro-1lambda~5~-phosphinolin-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and catalysts.
Wirkmechanismus
The mechanism of action of 3-Benzoyl-1,4-diphenyldecahydro-1lambda~5~-phosphinolin-1-one involves its interaction with specific molecular targets. The benzoyl and phenyl groups can participate in π-π interactions with aromatic residues in proteins, while the phosphinoline core may interact with metal ions or other cofactors. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Benzoyl-1-[(4-methylphenyl)sulphonyl]pyrrole: Similar in structure but contains a sulphonyl group instead of a phosphinoline core.
1-Benzoyl-2,4-diphenyl-2,3-dihydro-1H-1,5-benzodiazepine: Contains a benzodiazepine ring instead of a phosphinoline core.
Uniqueness
3-Benzoyl-1,4-diphenyldecahydro-1lambda~5~-phosphinolin-1-one is unique due to its combination of a phosphinoline core with benzoyl and phenyl groups. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
92387-44-5 |
|---|---|
Molekularformel |
C28H29O2P |
Molekulargewicht |
428.5 g/mol |
IUPAC-Name |
(1-oxo-1,4-diphenyl-3,4,4a,5,6,7,8,8a-octahydro-2H-phosphinolin-3-yl)-phenylmethanone |
InChI |
InChI=1S/C28H29O2P/c29-28(22-14-6-2-7-15-22)25-20-31(30,23-16-8-3-9-17-23)26-19-11-10-18-24(26)27(25)21-12-4-1-5-13-21/h1-9,12-17,24-27H,10-11,18-20H2 |
InChI-Schlüssel |
RVDDAMDWOOFJAU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2C(C1)C(C(CP2(=O)C3=CC=CC=C3)C(=O)C4=CC=CC=C4)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


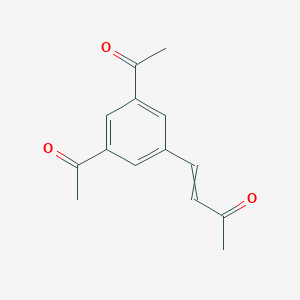
![1-{3-Amino-2-[(E)-phenyldiazenyl]phenyl}-1H-pyrrole-2,5-dione](/img/structure/B14357555.png)
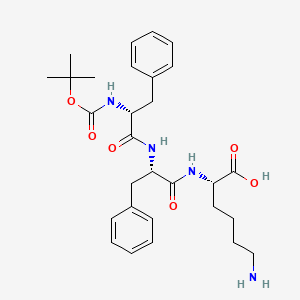
![N-Ethyl-4-[2-(naphthalen-1-yl)ethenyl]-N-phenylaniline](/img/structure/B14357573.png)
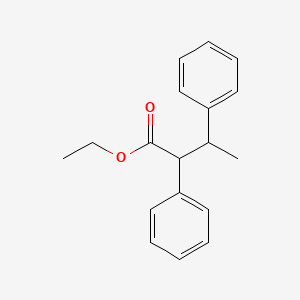
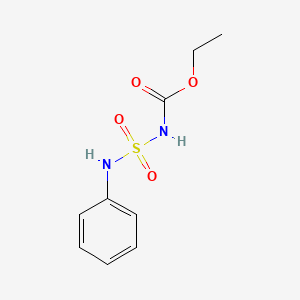
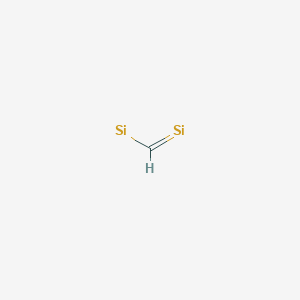

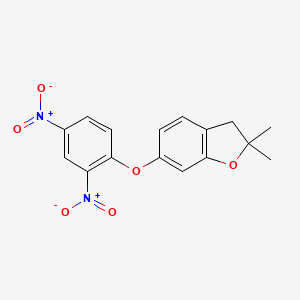

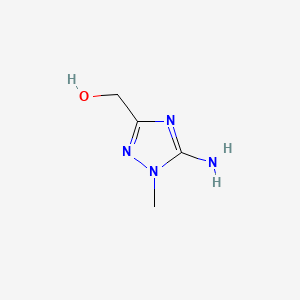
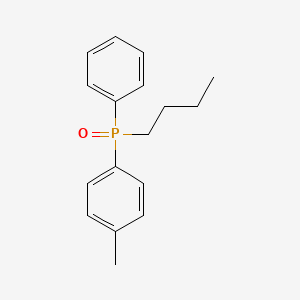

![1-[4-(Morpholin-4-yl)buta-1,3-diyn-1-yl]cyclododecan-1-ol](/img/structure/B14357645.png)
